molecular formula C22H22N4O2S2 B2697095 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 1171326-64-9

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2697095
CAS No.: 1171326-64-9
M. Wt: 438.56
InChI Key: VAWWRFVXQNCARI-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a synthetic small molecule designed for research applications. This compound features a 6-methoxybenzo[d]thiazole core, a pharmacophore known for its diverse biological activities and presence in compounds with neuroprotective, antiviral, and immunosuppressant properties . The molecular structure is further elaborated with a 1H-pyrazole moiety, a heterocycle featured in novel classes of receptor antagonists , connected via a flexible propanamide linker incorporating a phenylthio group. This specific arrangement of functional groups suggests potential for interaction with various biological targets, particularly in neurological and inflammatory pathways. The core benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry. Research indicates that derivatives containing this structure can exhibit activity by modulating key apoptotic proteins, such as decreasing levels of the pro-apoptotic Bax protein and reducing caspase-3 activation, which are critical effectors in the pathway of programmed cell death . This mechanism is a significant target in investigating therapeutic strategies for neurodegenerative conditions. Furthermore, the integration of the 1H-pyrazole ring is a common strategy in hit-to-lead optimization programs to develop potent and selective receptor antagonists . Researchers can utilize this compound as a key intermediate or a reference standard in the synthesis and biological evaluation of novel bioactive molecules targeting these pathways. This product is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylsulfanyl-N-(2-pyrazol-1-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S2/c1-28-17-8-9-19-20(16-17)30-22(24-19)26(14-13-25-12-5-11-23-25)21(27)10-15-29-18-6-3-2-4-7-18/h2-9,11-12,16H,10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWWRFVXQNCARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C21H20N4O2SC_{21}H_{20}N_{4}O_{2}S and a molecular weight of approximately 392.48 g/mol. Its structure features a pyrazole ring, a benzothiazole moiety, and a phenylthio group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC21H20N4O2S
Molecular Weight392.48 g/mol
CAS Number1171749-93-1

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory activity against various enzymes, including cyclooxygenase (COX) isoforms, which are involved in inflammatory processes.
  • Antimicrobial Activity : Similar to other pyrazole derivatives, it has shown efficacy against bacterial strains, indicating potential applications in treating infections.
  • Anticancer Properties : Preliminary studies suggest the compound may induce apoptosis in cancer cells through modulation of signaling pathways.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Anti-inflammatory Activity : It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential as an anti-inflammatory agent .
  • Antimicrobial Effects : In vitro studies have confirmed its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies .
  • Anticancer Potential : The compound's ability to induce cell death in cancer cell lines has been documented, suggesting its role as an anticancer agent .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Study on Pyrazole Derivatives : A study reported a series of pyrazole derivatives exhibiting significant anti-inflammatory effects, with some compounds surpassing the efficacy of standard treatments like indomethacin .
  • Antimicrobial Evaluation : Research on similar compounds demonstrated promising results against various microbial strains, supporting the hypothesis that this class of compounds can serve as effective antimicrobial agents .
  • Cancer Cell Line Studies : Preliminary evaluations indicate that compounds with similar structures can inhibit tumor growth and induce apoptosis in specific cancer cell lines .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that compounds similar to N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide exhibit notable antimicrobial properties. A study highlighted the synthesis of pyrazole-thiazole derivatives that demonstrated significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The specific interactions of this compound with microbial targets suggest potential for development as an antimicrobial agent.

2. Anticancer Properties

The benzothiazole core present in the compound is known for its anticancer activities. Similar derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth . The unique combination of functional groups in this compound may enhance its efficacy against various cancer types.

3. Anti-inflammatory Effects

Compounds containing pyrazole and thiazole rings have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines, making this compound a candidate for further research in inflammatory disease treatments .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
PyrazinamideContains pyrazole; used in tuberculosis treatmentAntimicrobial
Benzothiazole DerivativesSimilar benzothiazole core; diverse biological activitiesAnticancer
5-ChloroisoxazoleContains isoxazole; used in various chemical synthesesAntimicrobial

The distinct combination of functional groups in this compound may enhance its binding affinity and selectivity towards biological targets compared to other derivatives .

Comparison with Similar Compounds

Benzo[d]thiazole-Based Sulfonamides ()

Compounds 85–93 share the benzo[d]thiazol-2-yl core but differ in substituents and linkage:

Feature Target Compound Analogs (e.g., Compound 85)
Linkage Ethyl-propanamide Thiophene-sulfonamide
Heterocycle Pyrazole Pyrazole, morpholine, or dihydrobenzofuran
Substituents Methoxy, phenylthio Nitro, methyl, trifluoromethyl
Key Interactions Amide hydrogen bonding Sulfonamide hydrogen bonding

Impact : Sulfonamides (e.g., 85) exhibit stronger acidity (pKa ~1–2) compared to amides (pKa ~15–20), affecting solubility and target binding. The phenylthio group in the target may enhance membrane permeability relative to polar sulfonamides.

Pyrazole-Containing Propanamides ()

Compounds such as 5 () and 189 () feature pyrazole and propanamide motifs:

Feature Target Compound Analogs (e.g., Compound 5)
Pyrazole Substitution 1H-pyrazol-1-yl (monosubstituted) 3,4-Dichlorophenyl, methylthio
Backbone Propanamide with phenylthio Propanamide with fluorophenyl/methoxy
Synthesis Likely via amidation/Cu-catalyzed coupling Click chemistry or Mitsunobu reactions

Impact : Electron-withdrawing groups (e.g., nitro in ’s 6b) increase polarity, whereas methoxy and phenylthio in the target balance lipophilicity and metabolic stability.

Benzimidazole and Thiazole Derivatives ()

Compounds like 8 () and derivatives in replace benzothiazole with benzimidazole:

Feature Target Compound Analogs (e.g., Compound 8)
Core Heterocycle Benzo[d]thiazole Benzo[d]imidazole
Substituents Methoxy Methyl, isoxazole
Spectroscopy Expected IR: C=O ~1670 cm⁻¹ Observed IR: C=O 1678 cm⁻¹

Impact : Benzimidazoles exhibit stronger basicity (pKa ~5.5) than benzothiazoles (pKa ~1.3), influencing protonation states under physiological conditions.

Triazole-Based Acetamides ()

Compounds 6a–m () use triazole instead of pyrazole:

Feature Target Compound Analogs (e.g., Compound 6a)
Heterocycle Pyrazole (6-membered π-system) 1,2,3-Triazole (5-membered, less aromatic)
Synthesis Potential Cu-free routes Cu-catalyzed azide-alkyne cycloaddition

Impact : Triazoles offer metabolic resistance but may reduce π-π stacking efficiency compared to pyrazoles.

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